molecular formula C20H43NO4 B3069657 Tetrabutylammonium diacetate CAS No. 51012-12-5

Tetrabutylammonium diacetate

Cat. No.: B3069657
CAS No.: 51012-12-5
M. Wt: 361.6 g/mol
InChI Key: PJSWKMCJTQJDLF-UHFFFAOYSA-M
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Description

Tetrabutylammonium diacetate is a quaternary ammonium salt with the chemical formula ( \text{C}{16}\text{H}{36}\text{N} \cdot 2 \text{C}_2\text{H}_3\text{O}_2 ). It is commonly used as a phase-transfer catalyst in organic synthesis due to its ability to facilitate reactions between reactants in different phases. This compound is particularly valued for its solubility in both aqueous and organic solvents, making it versatile in various chemical processes.

Mechanism of Action

Target of Action

Tetrabutylammonium diacetate (TBAAc) is a phase transfer catalyst . It is a good source of nucleophilic acetate ion for SN2 substitution reactions . It is commonly used to displace sulfonates and allylic halides to get corresponding acetates . Therefore, the primary targets of TBAAc are sulfonates and allylic halides.

Mode of Action

TBAAc interacts with its targets (sulfonates and allylic halides) through SN2 substitution reactions . In these reactions, the acetate ion from TBAAc acts as a nucleophile, attacking the electrophilic carbon in the sulfonates or allylic halides. This results in the displacement of the sulfonate or halide group and the formation of corresponding acetates .

Biochemical Pathways

It is known that tbaac can catalyze the alkynylation of carbonyl compounds with trimethylsilylacetylenes, providing good yields of propargylic alcohols . It can also be used as a mild, soluble base in Sonogashira reaction and Heck arylation .

Result of Action

The primary result of TBAAc’s action is the formation of acetates from sulfonates and allylic halides . This transformation is useful in various chemical synthesis processes, including the production of propargylic alcohols and the facilitation of Sonogashira and Heck reactions .

Action Environment

The action of TBAAc can be influenced by various environmental factors. For instance, its solubility in organic solvents makes it an effective alternative for sodium acetate . Additionally, it can act as an efficient zwitterionic solvent in many organic transformations under molten conditions . Therefore, the action, efficacy, and stability of TBAAc can be significantly affected by the solvent used and the temperature of the reaction environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium diacetate can be synthesized through a multi-step process:

    Formation of Tetrabutylammonium Halide: Tributylamine reacts with a butyl halide (e.g., butyl bromide) in an aprotic polar organic solvent to form tetrabutylammonium halide.

    Formation of Tetrabutylammonium Hydroxide: The tetrabutylammonium halide is then reacted with an alkali metal hydroxide (e.g., sodium hydroxide) in an alcohol to produce tetrabutylammonium hydroxide.

    Formation of this compound: Finally, tetrabutylammonium hydroxide reacts with acetic acid in the alcohol to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium diacetate undergoes various types of reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include butyl halides, alkali metal hydroxides, and acetic acid.

    Conditions: Reactions typically occur in aprotic polar organic solvents or alcohols, under controlled temperature and pressure conditions.

Major Products

    Acetates: The primary products of substitution reactions involving this compound are acetates.

    Propargylic Alcohols: In catalytic reactions, propargylic alcohols are major products.

Scientific Research Applications

Tetrabutylammonium diacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to provide nucleophilic acetate ions for substitution reactions and its versatility as a phase-transfer catalyst. Its solubility in both aqueous and organic solvents makes it particularly valuable in facilitating reactions that involve reactants in different phases.

Properties

IUPAC Name

acetic acid;tetrabutylazanium;acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.2C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2(3)4/h5-16H2,1-4H3;2*1H3,(H,3,4)/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSWKMCJTQJDLF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)O.CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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